Dimethyl 1-[4-(butylsulfanyl)phenyl]-4-(4-chloro-3-nitrophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
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Overview
Description
Dimethyl 1-[4-(butylsulfanyl)phenyl]-4-(4-chloro-3-nitrophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound belonging to the dihydropyridine family This compound is characterized by its unique structure, which includes a dihydropyridine ring substituted with various functional groups, such as butylsulfanyl, chloro, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 1-[4-(butylsulfanyl)phenyl]-4-(4-chloro-3-nitrophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate typically involves multi-step organic reactions. One common method is the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia or an ammonium salt. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques. The scalability of the synthesis process is crucial for its application in large-scale production.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 1-[4-(butylsulfanyl)phenyl]-4-(4-chloro-3-nitrophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The chloro group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dihydropyridine ring typically yields pyridine derivatives, while reduction of the nitro group results in the corresponding amine.
Scientific Research Applications
Dimethyl 1-[4-(butylsulfanyl)phenyl]-4-(4-chloro-3-nitrophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a calcium channel blocker, which could be useful in treating cardiovascular diseases.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: Its interactions with biological molecules are of interest for understanding its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism by which Dimethyl 1-[4-(butylsulfanyl)phenyl]-4-(4-chloro-3-nitrophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate exerts its effects involves its interaction with molecular targets such as calcium channels. By binding to these channels, it can modulate their activity, leading to changes in cellular calcium levels. This modulation can have various physiological effects, including vasodilation and reduced cardiac workload.
Comparison with Similar Compounds
Similar Compounds
Nifedipine: Another dihydropyridine derivative used as a calcium channel blocker.
Amlodipine: A widely used antihypertensive agent with a similar mechanism of action.
Nicardipine: Known for its use in treating high blood pressure and angina.
Uniqueness
Dimethyl 1-[4-(butylsulfanyl)phenyl]-4-(4-chloro-3-nitrophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is unique due to its specific substituents, which can impart distinct pharmacological properties and potential applications. Its butylsulfanyl and nitro groups, in particular, may contribute to its unique interactions with biological targets and its overall efficacy.
Properties
Molecular Formula |
C27H29ClN2O6S |
---|---|
Molecular Weight |
545.0 g/mol |
IUPAC Name |
dimethyl 1-(4-butylsulfanylphenyl)-4-(4-chloro-3-nitrophenyl)-2,6-dimethyl-4H-pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C27H29ClN2O6S/c1-6-7-14-37-20-11-9-19(10-12-20)29-16(2)23(26(31)35-4)25(24(17(29)3)27(32)36-5)18-8-13-21(28)22(15-18)30(33)34/h8-13,15,25H,6-7,14H2,1-5H3 |
InChI Key |
IZSORZHEVBRLKE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSC1=CC=C(C=C1)N2C(=C(C(C(=C2C)C(=O)OC)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])C(=O)OC)C |
Origin of Product |
United States |
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